molecular formula C11H10N2O3 B13017358 Benzyl isoxazol-4-ylcarbamate

Benzyl isoxazol-4-ylcarbamate

Cat. No.: B13017358
M. Wt: 218.21 g/mol
InChI Key: LZASQHXBVNMDQV-UHFFFAOYSA-N
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Description

Benzyl isoxazol-4-ylcarbamate is a chemical compound of interest in medicinal and organic chemistry, serving as a versatile heterocyclic building block for research and development. The isoxazole ring is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . Compounds containing the isoxazole moiety are frequently investigated as core structures for developing new therapeutic agents due to their typically low cytotoxicity and potential for structural modification . Scientific literature indicates that isoxazole derivatives exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, and immunomodulatory properties . For instance, novel isoxazole-based small molecules have been identified as promising candidates with potent antiviral activity , and other derivatives have shown significant immunosuppressive effects by inhibiting lymphocyte proliferation and inducing pro-apoptotic pathways . Furthermore, hybrid molecules conjugating isoxazole with other pharmacophores, such as triazoles, have demonstrated enhanced biological activities, highlighting the value of the isoxazole ring in constructing novel chemical entities for biological screening . The structural flexibility of the isoxazole core allows for synthetic modifications that can fine-tune potency, selectivity, and bioavailability . As a research chemical, this compound provides a key synthetic intermediate for exploring these structure-activity relationships. It is intended for use in laboratory research to synthesize and study more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

benzyl N-(1,2-oxazol-4-yl)carbamate

InChI

InChI=1S/C11H10N2O3/c14-11(13-10-6-12-16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14)

InChI Key

LZASQHXBVNMDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CON=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl Isoxazol 4 Ylcarbamate and Its Analogs

Strategic Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is the foundational step in the synthesis of benzyl (B1604629) isoxazol-4-ylcarbamate. Various strategic approaches have been developed, with the 1,3-dipolar cycloaddition being the most prominent. However, alternative cyclization methods offer unique advantages in terms of regioselectivity and substrate scope.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) is a powerful and widely utilized method for constructing the isoxazole ring. nih.govrsc.org This reaction can proceed through either a concerted pericyclic mechanism or a stepwise diradical pathway. rsc.org Nitrile oxides are typically unstable intermediates generated in situ from various precursors, such as the dehydration of primary nitro compounds or α-nitroketones, or the dehydrohalogenation of hydroximoyl chlorides. nih.govorganic-chemistry.org

Several catalytic systems and reaction conditions have been developed to improve the efficiency and environmental footprint of this transformation. For instance, chloramine-T has been used as an inexpensive and easy-to-handle base for the generation of nitrile oxides from α-nitroketones, leading to the formation of isoxazoles when reacted with alkynes. nih.gov Similarly, heterogeneous catalysts like silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) can facilitate the formation of nitrile oxides from α-nitroketones for subsequent cycloaddition. organic-chemistry.org A mechanochemical, solvent-free approach using a recyclable Cu/Al₂O₃ nanocomposite catalyst has also been reported for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, offering high yields and reduced waste. nih.gov

The regioselectivity of the cycloaddition is a critical aspect, often controlled by steric and electronic factors of the reactants. chim.it Copper(I)-catalyzed cycloadditions, for example, reliably provide access to 3,4-disubstituted isoxazoles from terminal alkynes and nitrile oxides. organic-chemistry.org

Precursor for Nitrile OxideDipolarophileCatalyst/ConditionsProduct TypeReference
α-NitroketonesAlkynesChloramine-T, Acetonitrile, 70°CSubstituted Isoxazoles nih.gov
Hydroxyimidoyl ChloridesTerminal AlkynesCu/Al₂O₃, Ball-milling3,5-Disubstituted Isoxazoles nih.gov
α-NitroketonesAlkenes/Alkynesp-Toluenesulfonic acid (p-TsOH)Isoxazolines/Isoxazoles mdpi.com
Primary Nitro CompoundsAlkynes1,4-Diazabicyclo[2.2.2]octane (DABCO)Isoxazoles organic-chemistry.orgnih.gov

Alternative Cyclization Strategies for Isoxazole Formation

Beyond 1,3-dipolar cycloadditions, several other cyclization strategies have been established for isoxazole synthesis. These methods often provide access to specific substitution patterns that may be difficult to achieve through cycloaddition.

One notable alternative is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org This reaction proceeds under mild conditions using reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to yield 3,5-disubstituted 4-haloisoxazoles. organic-chemistry.org The resulting 4-halo-isoxazoles are versatile intermediates that can be further functionalized through palladium-catalyzed cross-coupling reactions to produce highly substituted isoxazoles. acs.org

Another powerful method is the cycloisomerization of α,β-acetylenic oximes. Gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for this transformation, leading to substituted isoxazoles in very good yields under moderate conditions. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the structure of the starting oxime. organic-chemistry.org

Other innovative one-pot procedures have also been reported. For example, a regioselective synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov

Introduction of the Carbamate (B1207046) Moiety and Benzyl Group

Once the isoxazole core is constructed, the next key step is the introduction of the benzylcarbamate group at the 4-position. This can be accomplished through a variety of reactions, typically involving the formation of a carbamate from an isoxazole-4-amine or an isoxazole-4-carboxylic acid derivative.

Carbamate Formation Reactions at the Isoxazole-4-position

The formation of the carbamate linkage at the C4 position of the isoxazole ring is a critical transformation. A common and effective strategy involves the Curtius rearrangement of an isoxazole-4-carbonyl azide. nih.gov This reaction proceeds through an isocyanate intermediate, which can then be trapped by an alcohol to form the desired carbamate. nih.govacs.org The required acyl azide can be generated from the corresponding isoxazole-4-carboxylic acid. acs.org One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can streamline this transformation from the carboxylic acid to the carbamate, though challenges related to reagent toxicity and purification exist. nih.gov

An alternative to the Curtius rearrangement is the Hofmann rearrangement, where an isoxazole-4-carboxamide is treated with an oxidant to generate the isocyanate intermediate, which is subsequently trapped. researchgate.net Furthermore, if 4-amino-isoxazole is available, it can be directly converted to the carbamate. This can be achieved through reaction with benzyl chloroformate or by a three-component coupling reaction involving the amine, carbon dioxide, and a benzyl halide, often catalyzed by a base like cesium carbonate. organic-chemistry.org

Starting MaterialKey IntermediateReagentsProductReference
Isoxazole-4-carboxylic acidIsoxazole-4-carbonyl azide / Isoxazole-4-isocyanateNaN₃, Activating Agent (for acyl azide); Heat (for rearrangement)Isoxazol-4-ylcarbamate nih.govacs.org
Isoxazole-4-carboxamideIsoxazole-4-isocyanateN-bromoacetamide, BaseIsoxazol-4-ylcarbamate researchgate.net
4-Amino-isoxazoleN/ABenzyl Chloroformate, BaseBenzyl isoxazol-4-ylcarbamate wikipedia.org
4-Amino-isoxazoleN/ACO₂, Benzyl Halide, Cs₂CO₃This compound organic-chemistry.org

Coupling Reactions for Benzyl Attachment

The introduction of the benzyl group is integral to the formation of the final product. In syntheses proceeding via an isoxazole-4-isocyanate intermediate (from Curtius or Hofmann rearrangements), benzyl alcohol serves as the nucleophile to trap the isocyanate, directly forming the benzyl carbamate linkage. nih.govucd.ie This reaction is generally efficient and is a key step in flow-chemistry-based syntheses of benzyl carbamates. nih.govbeilstein-journals.org

When starting from 4-amino-isoxazole, the benzyl group is introduced using a reagent like benzyl chloroformate. This reaction involves the nucleophilic attack of the amino group on the chloroformate, with a base typically added to neutralize the HCl byproduct. wikipedia.org

Development of Stereoselective Synthetic Pathways

While this compound itself is achiral, the synthesis of chiral analogs is a key objective in medicinal chemistry to explore stereochemistry-activity relationships. The development of stereoselective pathways allows for the controlled introduction of chiral centers.

Stereoselectivity can be incorporated during the construction of the heterocyclic ring. For instance, in 1,3-dipolar cycloadditions, the use of chiral substrates can lead to the formation of non-racemic diastereoisomeric products. chim.it The reaction of a chiral dipolarophile with a nitrile oxide can induce facial selectivity, leading to an enantiomerically enriched isoxazoline product, which can then be oxidized to the corresponding isoxazole.

Furthermore, asymmetric catalysis can be applied. Chiral metal catalysts or organocatalysts can be employed in cycloaddition reactions to control the stereochemical outcome. chim.it While much of the research on stereoselective cycloadditions has focused on the synthesis of isoxazolidines (the saturated analogs), the principles can be extended to isoxazole synthesis. For example, a diastereoselective 1,3-dipolar cycloaddition followed by an elimination step can provide access to chiral, non-racemic isoxazoles. The careful screening of catalysts, solvents, and temperature is often necessary to achieve high levels of regio- and stereocontrol. chim.it

Enantioselective Synthesis of Chiral Centers in Analogous Structures

The creation of specific enantiomers is critical in drug discovery, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. For structures analogous to this compound, which may contain chiral centers either on the isoxazole ring substituents or on the carbamate moiety, several enantioselective strategies have been developed. These methodologies primarily rely on asymmetric catalysis or the use of chiral auxiliaries.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral squaramide-based organocatalysts, for instance, have been successfully employed in asymmetric domino Michael/Mannich [3+2] cycloaddition reactions to produce complex isoxazole-containing spirooxindoles. These reactions can generate multiple contiguous stereocenters with high levels of both diastereoselectivity and enantioselectivity.

Another significant approach is metal-catalyzed asymmetric synthesis. Copper-catalyzed reactions, for example, have been utilized for the asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines, providing access to axially chiral carbamates with high yields and excellent enantioselectivities. This method is valuable for creating chiral carbamate portions of target molecules under mild conditions.

Chiral auxiliaries offer a reliable method for inducing stereochemistry. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed. Evans oxazolidinones are a classic example, used to direct asymmetric alkylation and aldol reactions. In the synthesis of carbamates, chiral oxazolidines can be used to direct the asymmetric deprotonation and subsequent 1,2-carbamoyl rearrangement to yield α-hydroxy amides with excellent diastereoselectivity and enantiomeric excess.

The table below summarizes key findings from various enantioselective methodologies applicable to the synthesis of chiral isoxazole and carbamate structures.

MethodologyCatalyst/AuxiliaryReaction TypeKey Outcome
OrganocatalysisSquaramideAsymmetric [3+2] CycloadditionExcellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee).
Metal CatalysisCopper ComplexAsymmetric Ring-OpeningHigh yields and enantioselectivities for axially chiral carbamates.
Chiral AuxiliaryChiral OxazolidineAsymmetric 1,2-Carbamoyl RearrangementExcellent diastereoselectivity and high enantiomeric excess (>95% ee).

Diastereoselective Control in Multi-Step Syntheses

In the synthesis of complex molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a significant challenge. For analogs of this compound, diastereoselective control is often achieved during the construction of the isoxazole ring or in subsequent functionalization steps.

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene is a cornerstone for isoxazole and isoxazoline synthesis, and it serves as a key step where diastereoselectivity can be established. When the alkene component contains a pre-existing chiral center, it can direct the facial selectivity of the cycloaddition, a process known as substrate-controlled diastereoselection. The stereochemistry of the alkene is often retained in the final product.

Catalyst-controlled diastereoselective cycloadditions are also highly effective. For example, the use of a chiral N,N′-dioxide–nickel(II) complex as a catalyst in the 1,3-dipolar cycloaddition of nitrile oxides with 3-arylidene-oxindoles results in the formation of spiro-isoxazoline-oxindole derivatives with exclusive diastereoselectivity. Similarly, squaramide-catalyzed domino reactions to form complex pyrrolidinyl dispirooxindoles containing an isoxazole ring have demonstrated excellent diastereoselectivities, often exceeding a 20:1 diastereomeric ratio.

Intramolecular cycloadditions represent another powerful strategy. Intramolecular silyl nitronate cycloadditions (ISNCs) have shown remarkable diastereospecificity, where a specific diastereomer of the starting nitroether leads to the formation of only one of the four possible diastereomeric products. This level of control is crucial for building complex, multi-cyclic systems with defined stereochemistry. These methods underscore the importance of the cycloaddition step in setting the stereochemical landscape for the rest of a multi-step synthesis.

StrategyReaction TypeControlling ElementReported Diastereoselectivity
Catalyst-Controlled[3+2] CycloadditionChiral N,N′-dioxide-Ni(II) complexExclusive diastereoselectivity
Catalyst-ControlledDomino Michael/Mannich [3+2] CycloadditionSquaramide Catalyst>20:1 dr
Substrate-ControlledIntramolecular Silyl Nitronate Cycloaddition (ISNC)Existing stereocenter in substrateRemarkable diastereospecificity
Substrate-Controlled1,3-Dipolar CycloadditionChiral alkeneHigh double diastereoselectivity

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable processes. For the synthesis of isoxazole and carbamate derivatives, several greener approaches have been explored, focusing on the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy.

One major focus has been the replacement of hazardous volatile organic solvents. Water has been successfully used as a green reaction medium for the three-component cyclocondensation to produce isoxazol-5(4H)-ones. niscpr.res.in Deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, have also been employed as biodegradable and efficient media for the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. tandfonline.com For carbamate synthesis, methods utilizing dense carbon dioxide as both a reactant and a solvent offer a halogen-free and sustainable alternative. rsc.orgresearchgate.net

Alternative energy sources are also being used to drive reactions more efficiently and reduce energy consumption. mdpi.compreprints.orgresearchgate.net Ultrasound irradiation (sonochemistry) has been shown to accelerate reaction kinetics, minimize byproduct formation, and improve yields in the synthesis of various isoxazole scaffolds, often in aqueous media. mdpi.compreprints.org Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve yields. researchgate.net Even natural sunlight has been utilized as a clean and inexpensive energy source for the synthesis of 4-arylidene-isoxazole-5(4H)-ones in water. semnan.ac.ir

Catalysis plays a central role in green synthesis. The use of recyclable, agro-waste-based catalysts, such as a water extract of orange fruit peel ash, has been reported for the synthesis of isoxazole derivatives under solvent-free conditions. nih.gov Furthermore, developing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key goal. Intramolecular isomerization reactions, for example, are inherently 100% atom-economical and have been used to prepare complex fused-ring systems containing oxazoles. mdpi.com

Parallel Synthesis and Library Generation for Analog Discovery

Parallel synthesis and the generation of compound libraries are powerful strategies in drug discovery for rapidly exploring structure-activity relationships (SAR). These techniques have been successfully applied to the synthesis of isoxazole and carbamate analogs.

Solution-phase parallel synthesis has been used to create large libraries of isoxazole-containing compounds. One effective strategy involves the synthesis of a 4-iodoisoxazole core, which can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) with diverse sub-libraries of boronic acids, acetylenes, and styrenes. nih.gov This approach allows for the rapid generation of a wide array of 3,4,5-trisubstituted isoxazoles, enabling extensive functionalization at the C4 position, which is relevant for analogs of this compound. nih.gov

Solid-phase synthesis offers advantages in terms of purification and automation. An efficient method for the parallel solid-phase synthesis of isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with resin-bound alkynes. nih.gov In this approach, diverse carboxylic acids are first coupled to the resin, followed by attachment of an alkyne linker. The subsequent cycloaddition and cleavage from the resin yield a library of isoxazole-carboxamides. nih.gov This methodology is well-suited for creating large, diversity-oriented libraries for high-throughput screening.

Combinatorial approaches are also used for generating carbamate libraries. Solid-phase methods using Merrifield resin have been developed for the synthesis of carbamates from primary and secondary amines, which is convenient for generating large libraries for rapid screening. nih.govacs.org Additionally, solution-phase methods, such as the three-component coupling of amines, CO2, and alkyl halides, have been adapted for library synthesis. nih.govgoogle.com These techniques are instrumental in the efficient discovery of new bioactive molecules. nih.govnih.govmdpi.com

ApproachCore Scaffold/IntermediateKey ReactionLibrary Type
Solution-Phase Parallel Synthesis4-IodoisoxazolesPalladium-catalyzed cross-coupling3,4,5-Trisubstituted isoxazoles
Solid-Phase Parallel SynthesisResin-bound alkynes1,3-Dipolar cycloadditionIsoxazole-carboxamides
Solid-Phase Combinatorial SynthesisMerrifield resin-bound aminesCarbamate formationDiverse carbamates

Chemical Reactivity and Transformation Pathways of Benzyl Isoxazol 4 Ylcarbamate

Oxidation Reactions and Mechanistic Insights

The isoxazole (B147169) ring, particularly when substituted with an electron-donating group like a carbamate-protected amine at the C4 position, can be susceptible to oxidative transformations. While specific studies on the direct oxidation of Benzyl (B1604629) isoxazol-4-ylcarbamate are not prevalent in the literature, research on closely related analogues provides significant mechanistic insights.

A key pathway for the oxidation of N-(isoxazol-4-yl) derivatives involves metabolic bioactivation, often mediated by cytochrome P450 enzymes. nih.govresearchgate.net Studies on compounds like 2-chloro-6-fluorobenzyl [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbamate have shown that oxidation can occur on substituents attached to the isoxazole ring. nih.govresearchgate.netdiva-portal.org For instance, the 5-methyl group in these analogues undergoes an initial oxidation to a hydroxymethyl group, which is then further oxidized. researchgate.net

The proposed mechanism involves the formation of a stabilized enimine intermediate following the initial oxidation. nih.govresearchgate.net This electrophilic intermediate is highly reactive and can be trapped by nucleophiles such as glutathione (B108866) (GSH) or cysteine. nih.govresearchgate.net The presence of the nitrogen atom of the carbamate (B1207046) group at the C4-position is crucial for this reactivity, as it helps to stabilize the intermediate. nih.gov Modifications aimed at preventing the formation of this enimine intermediate, such as the removal of the oxidizable group (e.g., the 5-methyl group) or N-methylation of the carbamate, have been shown to significantly reduce or eliminate this metabolic activation pathway. nih.gov

Although Benzyl isoxazol-4-ylcarbamate lacks a methyl group at the C5 position, the principles from these studies suggest that the isoxazole ring itself, activated by the C4-carbamate, is a potential site for oxidative metabolism, which could lead to ring-opening or the formation of other reactive metabolites.

Reduction Reactions and Product Characterization

The reduction of this compound can proceed via two main pathways: reductive cleavage of the isoxazole ring's N-O bond or hydrogenolysis of the benzyl carbamate protecting group. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

The N-O bond of the isoxazole ring is susceptible to cleavage under various reductive conditions, transforming the heterocycle into an enamino ketone. nih.gov This reaction is synthetically useful as it unmasks other functional groups. Research on related 3-aminobenzisoxazoles has demonstrated that this ring-opening can be achieved using methods like catalytic hydrogenation, or chemical reduction with reagents such as Zinc in acetic acid (Zn/AcOH) or a combination of Nickel(II) chloride and sodium borohydride (B1222165) (NiCl₂/NaBH₄). researchgate.netfau.edu

A critical consideration for this compound is the presence of the benzyl carbamate (Cbz) group, which is also sensitive to reduction, particularly catalytic hydrogenation. Standard hydrogenation conditions, such as using Palladium on carbon (Pd/C) with a hydrogen source, typically lead to the simultaneous cleavage of both the isoxazole ring and the Cbz group. fau.edu

However, selective reduction is achievable. The use of Lindlar's catalyst (Pd/CaCO₃/PbO) allows for the chemoselective reductive opening of the isoxazole ring while preserving the Cbz protecting group, provided the reaction is carefully monitored and stopped before debenzylation occurs. fau.edu Other reagents like Zn/AcOH and NiCl₂/NaBH₄ are also effective for this selective transformation, offering alternatives that avoid catalytic hydrogenation. researchgate.netfau.edu

The table below summarizes the outcomes of different reduction conditions on a model substrate containing both an isoxazole ring and a benzyl carbamate group, based on findings from related systems. fau.edu

Reagent/CatalystConditionsOutcome
H₂, Pd/CStandard hydrogenationRing-opening and Cbz removal
H₂, Lindlar's CatalystControlled reaction time (<1 hr)Selective ring-opening, Cbz group intact
Zn/AcOHChemical reductionSelective ring-opening, Cbz group intact
NiCl₂/NaBH₄Chemical reductionSelective ring-opening, Cbz group intact

Reductive cleavage can also be induced by metal carbonyls. For example, hexacarbonylmolybdenum, [Mo(CO)₆], in the presence of water can effect the reductive cleavage of the N-O bond to yield β-amino enones. rsc.org

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving this compound can occur at three potential sites: the carbamate group, the benzylic carbon of the protecting group, or the isoxazole ring itself.

Reactions at the Carbamate Group: The carbamate moiety can undergo nucleophilic acyl substitution. Hydrolysis of the carbamate under acidic or basic conditions results in the cleavage of the N-acyl bond to release the free 4-aminoisoxazole (B111107) and carbon dioxide, with benzyl alcohol being the other product. This deprotection is a common strategy to access the primary amine. fiveable.me Furthermore, the carbamate itself can be a precursor to ureas by reacting with amines, often catalyzed by Lewis acids. organic-chemistry.org

Cleavage of the Benzyl Protecting Group: The benzyl carbamate (Cbz) group is a widely used protecting group for amines, and its removal is a form of nucleophilic substitution at the benzylic carbon. The most common method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions to yield the free amine, toluene, and carbon dioxide. organic-chemistry.orguchicago.edu This method is often clean and efficient. However, as noted in the reduction section, this can also affect the isoxazole ring. Alternative, non-reductive methods for benzyl group cleavage exist but are less common for Cbz groups.

Substitution on the Isoxazole Ring: Nucleophilic aromatic substitution (SₙAr) on the isoxazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. For example, 5-nitroisoxazoles readily undergo SₙAr reactions where the nitro group is displaced by various nucleophiles. rsc.org For this compound, which lacks such activation, direct nucleophilic attack on the ring is not a favored pathway. Substitution reactions are more likely to occur on side-chains attached to the ring, for instance, displacement of a leaving group from an alkyl substituent. edu.krd

Other Significant Chemical Transformations and Functional Group Interconversions

Beyond the primary reaction types, this compound can participate in various other transformations that are synthetically valuable for functional group interconversions. fiveable.meub.edusinica.edu.tw

The isoxazole ring itself can be considered a masked form of a β-dicarbonyl or, upon reduction, an enamino ketone. nih.gov This latent functionality allows isoxazoles to serve as versatile building blocks in organic synthesis. The reductive ring-opening to an enamino ketone (as described in section 3.2) is a prime example of such a transformation. nih.govrsc.org

The Cbz-protected amine functionality is central to the compound's role as an intermediate. The primary purpose of the benzyl carbamate group is often to act as a protecting group for a 4-aminoisoxazole moiety. nih.govgoogle.com Its selective removal (deprotection) under specific conditions (e.g., hydrogenolysis) is a key step in the synthesis of more complex molecules where a free amino group is required for subsequent reactions, such as amide bond formation. nanobioletters.com

In some contexts, the entire isoxazole structure can undergo rearrangement. For example, related 4-substituted isoxazol-5-ones have been shown to rearrange to form pyrazole- or isoxazole-4-carboxylic acids under ruthenium catalysis, demonstrating the potential for skeletal reorganization of the heterocyclic core. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Chemical Transformations

Specific kinetic and thermodynamic data for the chemical transformations of this compound are not extensively documented in peer-reviewed literature. However, general principles of physical organic chemistry can be applied to understand the factors governing its reactivity.

The reduction of the isoxazole ring via catalytic hydrogenation is a thermodynamically favorable process, as the cleavage of the weak N-O bond and the formation of stronger C-H, O-H, and N-H bonds in the product enaminone results in a net release of energy. Kinetically, the reaction requires a catalyst (like Palladium) to lower the activation energy for both the cleavage of the N-O bond and the addition of hydrogen. The competition between ring reduction and Cbz deprotection is a kinetic phenomenon, which can be controlled by the choice of catalyst (e.g., Lindlar's catalyst) that is less active towards hydrogenolysis of the benzyl C-O bond. fau.edu

Nucleophilic substitution at the benzylic carbon of the Cbz group via hydrogenolysis is also thermodynamically favorable. The reaction proceeds on the surface of the catalyst and involves the oxidative addition of the C-O bond to the metal surface. For nucleophilic substitution at the carbamate carbonyl (hydrolysis), the reaction is typically thermodynamically driven by the formation of the stable products: the amine, benzyl alcohol, and carbon dioxide (in the case of decarboxylation). The kinetics are dependent on the pH, with the reaction being accelerated under both acidic and basic conditions which catalyze the attack of the nucleophile (water or hydroxide) on the carbonyl carbon.

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-field ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the precise structure of benzyl (B1604629) isoxazol-4-ylcarbamate. rsc.orgresearchgate.netrsc.orggoogle.com These methods, often supplemented by two-dimensional techniques, allow for the assignment of each proton and carbon atom within the molecule. u-szeged.humdpi.com

Proton (¹H) NMR spectroscopy of benzyl isoxazol-4-ylcarbamate typically reveals distinct signals corresponding to the protons of the benzyl group and the isoxazole (B147169) ring. The aromatic protons of the benzyl group usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group show a characteristic singlet around δ 5.1-5.2 ppm. Protons on the isoxazole ring will have specific chemical shifts depending on their electronic environment.

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by identifying all unique carbon atoms. nih.gov The carbonyl carbon of the carbamate (B1207046) group is typically observed in the downfield region of the spectrum. The carbons of the benzyl and isoxazole rings appear at chemical shifts characteristic of their respective aromatic and heterocyclic nature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzyl CH₂ ~5.1-5.2 ~67
Benzyl Aromatic C-H ~7.2-7.4 ~128-136
Carbamate C=O - ~153-155
Isoxazole Ring Protons Varies Varies

Note: Actual chemical shifts can vary based on the solvent and specific substitution patterns on the isoxazole ring.

Two-dimensional NMR techniques are invaluable for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the benzyl and isoxazole moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for connecting the benzyl carbamate fragment to the isoxazole ring. For instance, correlations between the benzyl CH₂ protons and the carbamate carbonyl carbon, as well as between the isoxazole ring protons and the carbamate nitrogen, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound. amazonaws.com By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula with a high degree of confidence.

Chromatographic-Mass Spectrometry Coupling (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are detected by a mass spectrometer. amazonaws.comnih.govnih.govnih.gov This method is essential for assessing the purity of this compound samples and for analyzing complex reaction mixtures to identify byproducts and intermediates. researchgate.netresearchgate.net The retention time from the liquid chromatography component provides an additional layer of identification.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. researchgate.netamazonaws.com The IR spectrum will exhibit distinct absorption bands corresponding to the vibrations of specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (carbamate) Stretching ~3300
C-H (aromatic) Stretching ~3100-3000
C-H (aliphatic) Stretching ~3000-2850
C=O (carbamate) Stretching ~1700-1730
C=C (aromatic) Stretching ~1600, ~1450
C-O (ester) Stretching ~1250-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. amazonaws.comacs.org The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation within the molecule. The presence of the benzene (B151609) ring and the isoxazole ring, which are both aromatic systems, will result in characteristic absorption bands in the UV region. The specifics of the UV-Vis spectrum can be influenced by the solvent and the substitution pattern on the isoxazole ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While no specific crystallographic data for this compound is available, studies on related isoxazole and carbamate derivatives demonstrate the type of information that can be obtained. For instance, the crystal structure of tert-butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate was recently characterized, providing detailed insights into its molecular geometry and intermolecular interactions. nih.gov Similarly, the crystal structure of benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate has been determined, revealing its solid-state conformation and hydrogen-bonding patterns. mdpi.com

A hypothetical X-ray crystallographic analysis of this compound would yield a set of crystallographic parameters, which are typically presented in a standardized format. An illustrative example of such a data table, based on published data for a related carbamate derivative, is provided below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative and based on data for a related compound, not this compound itself.)

ParameterValue (Illustrative)
Chemical FormulaC₁₁H₁₀N₂O₃
Formula Weight218.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (ų)1015.8(6)
Z4
Density (calculated) (g/cm³)1.425
Absorption Coefficient (mm⁻¹)0.105
F(000)456
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5890
Independent reflections2345 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148

The analysis of such data would allow for the precise determination of the geometry of the isoxazole ring, the planarity of the carbamate group, and the orientation of the benzyl substituent.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. frontiersin.org These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance. As this compound possesses a stereocenter if substituted appropriately, these techniques would be crucial for determining its absolute configuration and assessing its enantiomeric purity.

No specific ECD or ORD data for this compound has been reported. However, the principles of these techniques are well-established. ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive and/or negative peaks (Cotton effects). frontiersin.org The sign and intensity of these peaks are characteristic of the stereochemistry of the molecule. ORD, on the other hand, measures the change in the angle of rotation of plane-polarized light with wavelength. frontiersin.org

For a new chiral compound like a substituted this compound, experimental ECD and ORD spectra would be recorded and compared with theoretical spectra calculated using quantum chemical methods. This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center.

Table 2: Illustrative Chiroptical Data for a Chiral Derivative of this compound (Note: This table is illustrative and does not represent experimental data for a specific compound.)

TechniqueParameterValue (Illustrative)
ECDWavelength (nm) / Δε (M⁻¹cm⁻¹)+2.5 at 230 nm, -1.8 at 255 nm
ORDSpecific Rotation [α]+45.2 (c 0.5, Methanol) at 589 nm (D-line)

The enantiomeric purity can be determined by comparing the measured specific rotation or the intensity of an ECD band to the value for the enantiomerically pure substance.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Design Principles for Structural Modifications of Benzyl (B1604629) Isoxazol-4-ylcarbamate

The design of new analogues is guided by understanding the role of each part of the molecule: the benzyl group, the isoxazole (B147169) heterocycle, and the connecting carbamate (B1207046) linker.

The benzyl moiety is a crucial component for the binding of this class of compounds. nih.gov Research indicates that the benzyl ring itself is key for binding, fitting into a distinct, relatively narrow, and hydrophobic pocket. nih.gov While the ring is essential, substitutions upon it are generally well-tolerated and can be used to fine-tune activity. nih.gov

For instance, in a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides designed as herbicides, various substitutions on the benzyl ring led to a range of biological activities. The introduction of electron-withdrawing or donating groups, as well as varying their position on the ring (ortho, meta, para), significantly impacted the herbicidal efficacy against different weed species. nih.gov One of the most effective compounds in a particular assay, I-26, featured a 2,3-dichloro substitution on the benzyl ring. nih.gov

Studies on related structures have shown that extending the aromatic system can also enhance affinity. For example, replacing the benzyl group with a naphthyl-2-yl-methyl or a phenethyl group resulted in greater affinity for the target, transglutaminase 2, than the original benzyl carbamate. nih.gov This suggests that more distal aromatic groups can form more favorable interactions. nih.gov Conversely, replacing the lipophilic phenyl ring with heterocyclic rings, such as 3- or 4-pyridyl, can alter the activity profile. nih.gov In some cases, the introduction of a benzyl substituent where one was previously absent has been shown to significantly increase antagonist activity. nih.gov

Table 1: Herbicidal Activity of Selected N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides Data sourced from laboratory bioassays showing inhibition against Portulaca oleracea and Abutilon theophrasti at a concentration of 10 mg/L. nih.gov

Compound IDBenzyl Moiety SubstitutionInhibition (%) vs. P. oleraceaInhibition (%) vs. A. theophrasti
I-01Unsubstituted9580
I-054-Chloro9590
I-132,4-Dichloro9595
I-262,3-Dichloro100100
Butachlor (Control)N/A5050

The isoxazole ring serves as a core scaffold and its structural integrity is often vital for activity. X-ray co-crystal structures have revealed that the isoxazole ring can fit into a deep and narrow pocket, suggesting a limited tolerance for significant changes. nih.gov However, specific substitutions at the 3- and 5-positions are common strategies for optimization.

For example, the presence of a cyclopropyl (B3062369) group at the C-5 position of the isoxazole ring is a key feature in a series of herbicidal compounds. nih.gov In other contexts, such as inhibitors of the enzyme transglutaminase 2, a halogen (specifically bromine) at the C-3 position of a related dihydroisoxazole (B8533529) ring was part of the core pharmacophore. nih.gov

SAR studies on allosteric ligands for the RORγt nuclear receptor showed that modifications around the C-4 position of the isoxazole were explored to improve potency. dundee.ac.uk Furthermore, the nature of the substituent at the C-3 position, such as a disubstituted phenyl ring, can influence the compound's conformation and binding. dundee.ac.uk The synthesis of derivatives with different groups at the C-3 and C-5 positions, such as phenyl or p-tolyl groups, is a common approach to explore the chemical space and improve activity. researchgate.net In some series, an unsubstituted isoxazole was found to be significantly weaker than derivatives containing a hydroxymethyl group at the C-5 position, highlighting the importance of specific functional groups for interaction. nih.gov

One approach to linker diversification involves its complete replacement with a different chemical entity. In one study, the amide/carbamate linker was replaced with a piperidine (B6355638) squaramide structure. nih.gov This significant alteration demonstrated that while the terminal isoxazole and benzyl rings were critical for biochemical potency, the precise positioning of the central linker was less critical. nih.gov

Other strategies involve more subtle modifications, such as altering the atoms within the linker. For example, replacing an ether oxygen linker with a nitrogen or a methylene (B1212753) unit has been shown to abolish inhibitory activity in certain NAAA inhibitors, demonstrating the linker's critical role in maintaining the correct orientation of the pharmacophores. nih.govacs.org The synthesis of these molecules often involves the reaction of an isocyanate or the use of carbonyl azides which are then transformed into the final carbamate, providing multiple chemical routes for diversification. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding and accelerating the drug design process.

Development of Statistical Models for Biological Activity Prediction

For isoxazole and carbamate derivatives, various statistical methods are employed to build predictive QSAR models. A common approach is the use of multiple linear regression (MLR), which establishes a linear relationship between molecular descriptors (independent variables) and biological activity (the dependent variable). nih.gov

In a 3D-QSAR study of isoxazole derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. nih.gov These methods generate statistical models based on the 3D steric and electrostatic fields around the molecules. The models were built using Partial Least Squares (PLS) analysis, a regression technique suitable when there are many, and often correlated, descriptor variables. nih.govimist.ma The predictive power of these models is rigorously tested through cross-validation techniques, such as the leave-one-out (LOO) method, which yields a cross-validation coefficient (q²), and by using an external test set of compounds to calculate the predictive r-squared (r²_pred). nih.govnih.gov For a series of carbamate derivatives, models were developed using genetic function approximation (GFA) to select the most relevant descriptors for the model. researchgate.net

Interpretation of Descriptors and Their Contribution to Activity

The true value of a QSAR model lies in the interpretation of its descriptors, which provides insight into the structural features that are either beneficial or detrimental to biological activity.

In 3D-QSAR models, this interpretation is often visualized through contour maps. For a series of isoxazole-type FXR agonists, CoMFA and CoMSIA contour maps revealed that hydrophobicity at one position (R2) and the presence of an electronegative group at another (R3) were crucial for agonistic activity. nih.gov Steric contour maps can indicate where bulky groups are favored (often shown as green contours) or disfavored (yellow contours). nih.gov For example, yellow contours around a particular group suggest that larger substituents in that region may be detrimental to activity. nih.gov

In 2D-QSAR models, the selected descriptors themselves point to important physicochemical properties. Across various studies on carbamates and related heterocyclic compounds, several key descriptors have been identified:

Electronic Descriptors: Properties like dipole moment (DM or µ), the energy of the highest occupied molecular orbital (EHOMO), and atomic charges are often significant. nih.govnih.govscirp.orgresearchgate.net These relate to the molecule's electronic distribution and its ability to participate in electrostatic or hydrogen bonding interactions.

Topological and Shape Descriptors: Descriptors such as the Wiener index, Kappa indices, and surface area grids (SAG) quantify aspects of the molecule's size, shape, and branching. nih.govresearchgate.net These can be critical for ensuring a proper fit within a receptor's binding site.

By understanding the influence of these descriptors, chemists can rationally design new Benzyl isoxazol-4-ylcarbamate derivatives with a higher probability of possessing the desired biological activity.

Conformational Analysis and its Role in Ligand-Target Interactions

The spatial arrangement of a molecule, or its conformation, is a determining factor in its ability to interact with biological targets such as enzymes and receptors. For this compound, a molecule comprising a benzyl group, an isoxazole ring, and a carbamate linker, conformational analysis provides insight into its preferred shapes and how these shapes influence its molecular recognition and binding capabilities. The inherent flexibility and structural characteristics of the carbamate and isoxazole moieties are central to this analysis.

Intrinsic Conformational Preferences of this compound

The carbamate group (-O-C(=O)-N-) is a key structural element that imposes significant conformational constraints. nih.gov Due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, the C-N bond acquires a partial double-bond character. nih.govacs.org This restricts free rotation, resulting in two primary planar conformations, often referred to as syn and anti (or cis and trans). nih.govresearchgate.net The energy barrier between these two rotamers is relatively low, meaning they can coexist in equilibrium. nih.gov This characteristic allows carbamates to function as potential "conformational switches" in molecular systems. nih.gov The specific equilibrium between the syn and anti forms is influenced by the nature of the substituents on the oxygen and nitrogen atoms—in this case, the benzyl and isoxazol-4-yl groups, respectively. nih.govacs.org

Carbamate Conformer Description Key Torsion Angle (O=C-N-C_isoxazole)
syn (cis)The C=O bond and the N-C bond to the isoxazole ring are on the same side of the C-N bond.~0°
anti (trans)The C=O bond and the N-C bond to the isoxazole ring are on opposite sides of the C-N bond.~180°

This table outlines the two primary planar conformations of the carbamate linker due to restricted rotation around the C-N bond.

Rotatable Bond Connected Moieties Conformational Influence
C_isoxazole—N_carbamateIsoxazole ring and Carbamate nitrogenDetermines the orientation of the planar isoxazole ring relative to the planar carbamate group.
O_carbamate—C_benzylCarbamate oxygen and Benzyl methylene carbonGoverns the position of the benzyl group relative to the rest of the molecule.
C_methylene—C_phenylBenzyl methylene carbon and Phenyl ringAllows for rotation of the phenyl ring.

This interactive table details the key rotatable single bonds in this compound that give rise to its conformational diversity.

The combination of the carbamate's planar isomerism and the rotational freedom around the connecting single bonds results in a complex conformational landscape for this compound. The most stable, or preferred, conformations will be those that minimize steric hindrance and optimize electronic interactions between the benzyl, carbamate, and isoxazole components.

Influence of Conformation on Molecular Recognition and Binding Affinity

The specific three-dimensional conformation adopted by this compound is crucial for its interaction with a biological target. A molecule's binding affinity is highly dependent on how well its shape and the spatial presentation of its functional groups complement the binding site of a protein.

The carbamate linker plays a direct role in molecular recognition. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov The syn versus anti conformation dictates the relative positioning of these groups. A target's binding pocket may have a specific geometry that can only accommodate one of these conformations, making the conformational preference a critical determinant of binding.

The isoxazole ring also contributes significantly to ligand-target interactions. The nitrogen and oxygen atoms within the heterocyclic ring can act as hydrogen bond acceptors. rsc.org For instance, studies on other isoxazole-containing drugs have shown that the ring's oxygen atoms can form crucial hydrogen bonds with amino acid residues like serine in a receptor's binding site. rsc.org Furthermore, the aromatic nature of the isoxazole ring allows for potential π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein. rsc.org

The benzyl group primarily offers the potential for hydrophobic and π–π stacking interactions. The conformation of the molecule determines whether the phenyl ring is positioned in a way that allows it to fit into a hydrophobic pocket or engage in favorable stacking interactions within the binding site.

Functional Group Potential Interaction Conformational Dependence
Carbamate N-HHydrogen Bond DonorThe syn/anti conformation determines its spatial position relative to the rest of the molecule.
Carbamate C=OHydrogen Bond AcceptorIts accessibility and orientation are dictated by the syn/anti conformation.
Isoxazole Ring Atoms (N, O)Hydrogen Bond AcceptorThe overall molecular conformation must align these atoms correctly with donor groups in the binding site. rsc.org
Isoxazole Ring (Aromatic)π–π StackingRequires a specific orientation of the isoxazole ring relative to an aromatic residue in the target. rsc.org
Benzyl Ring (Aromatic)Hydrophobic, π–π StackingThe rotational position of the benzyl group determines its ability to engage with complementary pockets or residues.

This interactive table summarizes the potential non-covalent interactions that this compound can form with a biological target and highlights how these interactions are dependent on the molecule's conformation.

Ultimately, the binding affinity of this compound is a function of the sum of these interactions. A conformation that allows for multiple, simultaneous favorable interactions (e.g., a hydrogen bond from the carbamate, another from the isoxazole, and a hydrophobic interaction from the benzyl group) will result in significantly higher affinity than a conformation that only permits one or two of these. Therefore, understanding the intrinsic conformational preferences of the molecule is a prerequisite for rationally designing and optimizing its interactions with a specific biological target.

Preclinical Investigations of Biological Interactions and Mechanistic Pathways

Identification and Characterization of Molecular Targets

Molecular target identification for isoxazole-based compounds has revealed specific and potent interactions with several enzymes and receptors, suggesting a diverse range of potential biological activities.

Derivatives of benzyl (B1604629) isoxazol-4-ylcarbamate have been identified as potent inhibitors of several key enzyme classes. The isoxazole (B147169) scaffold has been shown to be an effective bioisosteric replacement for other chemical groups in known enzyme inhibitors. nih.gov

Acetylcholinesterase (AChE): A series of N-benzylpiperidine benzisoxazoles, which share the core benzisoxazole structure, have demonstrated potent and selective inhibition of AChE. nih.gov These compounds displayed inhibitory concentrations (IC₅₀) in the low nanomolar range, indicating a high affinity for the enzyme. nih.gov Certain derivatives showed outstanding selectivity for acetylcholinesterase over butyrylcholinesterase, a desirable trait for potential therapeutic agents targeting cholinergic pathways. nih.gov The inhibition of AChE is a primary strategy in the symptomatic treatment of Alzheimer's disease. heraldopenaccess.us

Sphingomyelin (B164518) Synthase 2 (SMS2): In the search for treatments for chronic inflammation-associated diseases, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human Sphingomyelin Synthase 2 (SMS2). nih.gov SMS2 is considered a promising therapeutic target for conditions like atherosclerosis and insulin (B600854) resistance. nih.gov The inhibition of SMS can lead to a significant decrease in intracellular sphingomyelin levels. nih.gov

Extracellular signal-regulated kinase 5 (ERK5): While structurally distinct from benzyl isoxazol-4-ylcarbamate, inhibitors of ERK5 kinase are of significant interest in cancer research. nih.gov The MEK5–ERK5 signaling pathway is linked to cellular proliferation, migration, and survival. nih.gov The development of selective ERK5 inhibitors is a key goal to probe its function in cancer. nih.gov

Compound ClassTarget EnzymeInhibition Data (IC₅₀)Reference
N-benzylpiperidine benzisoxazolesAcetylcholinesterase (AChE)0.8 - 14 nM nih.gov
4-benzyloxybenzo[d]isoxazole-3-amine derivativesSphingomyelin Synthase 2 (SMS2)Potent in vitro inhibition nih.gov

Preclinical studies have shown that certain derivatives of this compound can act as ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

One notable derivative, Benzyl ((2S)-1-(((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate, has been investigated as a research tool for studying protein interactions. biosynth.com This compound has been shown to inhibit the activation of several ion channels and bind to specific receptors in non-human studies. biosynth.com

Compound DerivativeTarget Receptors/Ion ChannelsObserved EffectReference
Benzyl ((2S)-1-(((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)amino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)carbamateNicotinic Acetylcholine ReceptorInhibition of activation biosynth.com
Glycine ReceptorInhibition of activation biosynth.com
5HT3 ReceptorInhibition of activation biosynth.com
Angiotensin II ReceptorsBinding biosynth.com

To understand the basis for the potent enzyme inhibition observed, molecular dynamics simulations and structural studies have been employed. These investigations provide insights into the specific amino acid residues involved in the binding of isoxazole-based inhibitors to their protein targets.

For the N-benzylpiperidine benzisoxazole class of AChE inhibitors, key interactions within the enzyme's binding site have been identified. nih.gov The binding of these inhibitors is thought to involve interactions with several key amino acid residues, which explains their high potency. nih.gov Similarly, for inhibitors of other kinases, the benzyl group has been observed to occupy a critical allosteric hydrophobic pocket at the back of the ATP binding site, a mode of interaction that could be relevant for this compound derivatives. acs.org The nature of protein-ligand interactions is fundamental to molecular recognition and the subsequent biological response. mdpi.com

Key Interacting Residues in AChE for N-benzylpiperidine benzisoxazoles:

Asp-72

Trp-84

Trp-279

Phe-288

Phe-330

Cellular Biochemistry and Pathway Perturbation Studies (in vitro)

The effects of this compound derivatives have also been studied within cellular systems to confirm that molecular interactions translate into functional changes in cellular biochemistry and signaling pathways.

The inhibition of molecular targets by this compound analogs can perturb various cellular signaling cascades. For instance, the inhibition of kinases like ERK5 can impact pathways that control cell proliferation and survival. nih.gov The activation of the ERK/MAPK signaling pathway is a common response to extracellular stimuli and is a central regulator of cellular processes. google.com

Furthermore, related heterocyclic compounds have been shown to modulate inflammatory pathways. researchgate.net Thiazole derivatives, for example, can influence signaling cascades such as JAK-STAT, MAPK, JNK, and TNF-α, which are crucial in the inflammatory response. researchgate.net Given the structural similarities, isoxazole-based compounds may have similar effects on these critical cellular pathways.

To quantify the effects of these compounds at a biochemical level, assays are performed using cell lysates or purified enzyme systems. These in vitro models allow for a controlled assessment of the compound's activity.

For example, the inhibitory activity of compounds targeting ERK5 has been confirmed by measuring the inhibition of ERK5 autophosphorylation in HeLa cell lysates. nih.gov In studies of SMS2 inhibitors, SMS activity was measured in cultured cells treated with the compounds, demonstrating a significant decrease in enzymatic function and a subsequent reduction in intracellular levels of newly synthesized sphingomyelin. nih.gov These biochemical assays are essential for confirming the mechanism of action and cellular potency of new inhibitor compounds.

In Vitro Cellular Assays for Functional Modulation

While specific in vitro cellular assay data for this compound is not extensively detailed in the public domain, the broader class of isoxazole-containing carbamates has been evaluated for a range of biological activities. These compounds are frequently investigated for their potential to modulate the activity of enzymes and receptors due to the structural combination of the isoxazole heterocycle and the carbamate (B1207046) linker. ontosight.aiacs.org

Research on analogous structures demonstrates that isoxazole derivatives can function as potent inhibitors of various enzymes. For instance, compounds incorporating a phenyl-isoxazole carbamate framework have shown inhibitory activity against voltage-gated sodium channels. nih.gov Similarly, other carbamate derivatives are known inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and carbonic anhydrases. acs.orgresearchgate.net The functional activity is highly dependent on the specific substitution pattern of the isoxazole and the nature of the group attached to the carbamate. nih.govacs.org The carbamate moiety itself is a key structural feature in many biologically active compounds, where it can act as a surrogate for a peptide bond and participate in hydrogen bonding with target proteins. acs.org

Interactive Table: Functional Modulation of Related Isoxazole Carbamate Structures

Compound Class Target Observed In Vitro Effect
Phenyl Methyl-Isoxazole Carbamates Voltage-Gated Sodium Channels Potent and selective inhibition
Heterocyclic Phenyl Carbamates Fatty Acid Amide Hydrolase (FAAH) Nanomolar inhibition
Benzyl Carbamate Derivatives Carbonic Anhydrases (CAs) Inhibition via coordination to zinc

Mechanistic Studies of Bioactivation and Metabolite Formation

The metabolic fate of isoxazole-containing compounds is of significant interest due to the potential for the isoxazole ring to undergo metabolic activation into reactive species.

Elucidation of Enzymatic Bioactivation Pathways (e.g., NADPH-dependent metabolism, P450-catalyzed ring opening)

The bioactivation of the isoxazole scaffold is often an enzymatic process dependent on cofactors like NADPH and catalyzed by Cytochrome P450 (CYP) enzymes. nih.govnih.gov Studies on the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, have shown that its conversion to the active metabolite involves a unique N-O bond cleavage. nih.govresearchgate.net This ring-opening process was found to be NADPH-dependent and sensitive to inhibitors of CYP1A2, suggesting a key role for this enzyme. The mechanism is proposed to involve the reduced P450Fe(II) form of the enzyme. nih.gov

For other isoxazole derivatives, particularly those with a methyl substituent, bioactivation proceeds via oxidation of the methyl group. nih.govresearchgate.net This initial oxidation, also NADPH-dependent and occurring in human liver microsomes, is a critical first step toward forming reactive intermediates. nih.gov The benzyl carbamate portion of the molecule can also undergo metabolism. The benzyl group is susceptible to hydroxylation, while the carbamate linkage can be hydrolyzed. acs.orgoup.com

Formation of Reactive Metabolites and Covalent Adducts (e.g., GSH, cysteine)

A significant consequence of isoxazole bioactivation is the formation of reactive metabolites capable of forming covalent adducts with nucleophilic species like glutathione (B108866) (GSH) and cysteine. nih.govnih.gov For phenyl 5-methyl-isoxazol-4-yl-amine structures, NADPH-dependent metabolism in human liver microsomes leads to the generation of a stabilized enimine intermediate following the initial oxidation of the 5-methyl group. nih.govresearchgate.net This electrophilic enimine readily reacts with GSH at the methylene (B1212753) position, forming a stable glutathione adduct. nih.govresearchgate.net Unprecedented reactivity with both GSH and cysteine has been documented for compounds with this scaffold. nih.gov

In cases of 3,4-unsubstituted isoxazoles, bioactivation can proceed through a different pathway involving ring scission to form highly reactive cyanoacrolein intermediates, which are subsequently trapped by glutathione. biorxiv.org Furthermore, isoxazole-containing compounds that also have a phenyl ring can be metabolized to reactive quinone or extended quinone-methide species, which are also trapped by GSH. nih.govnih.gov The formation of these adducts is a key indicator of reactive metabolite generation and is studied extensively in drug discovery to assess potential toxicity risks. nih.govrsc.org

Strategies for Mitigating Reactive Metabolite Formation through Structural Modification

Given the risks associated with reactive metabolites, medicinal chemistry efforts often focus on designing structural modifications to block bioactivation pathways. nih.govacs.org Research on phenyl 5-methyl-isoxazol-4-yl-amines has identified several effective strategies to attenuate the formation of GSH adducts. nih.govresearchgate.net

These strategies are based on preventing the formation of the critical enimine intermediate and include:

Removal of the 5'-methyl group: Eliminating the initial site of oxidation prevents the entire bioactivation cascade. nih.gov

N-methylation of the carbamate: Modifying the carbamate nitrogen can disrupt the electronic properties that stabilize the enimine intermediate. nih.govresearchgate.net

Replacement of the carbamate nitrogen: Substituting the nitrogen with a carbon to create a carboxylate linkage effectively blocks the pathway. nih.govresearchgate.net

Isomeric rearrangement: Using a different isoxazole isomer can alter the metabolic profile and prevent the specific bioactivation mechanism. nih.gov

Electronic modification: Adding electron-withdrawing groups, such as replacing a phenyl ring with a pyridine (B92270) ring, can suppress oxidation by cytochrome P450 enzymes, thereby reducing bioactivation. acs.orgnih.gov

Interactive Table: Mitigation Strategies and Their Effects

Structural Modification Proposed Mechanism of Mitigation Outcome
Remove 5'-methyl from isoxazole Prevents initial oxidation Reactive metabolite formation significantly reduced/prevented
N-methylation of carbamate Prevents formation of stabilized enimine GSH adduct formation attenuated
Replace carbamate N with C Blocks enimine intermediate pathway GSH adduct formation attenuated

Computational Chemistry and Advanced Molecular Modeling of Benzyl Isoxazol 4 Ylcarbamate

Molecular Docking Simulations for Ligand-Receptor Interactionsfrontiersin.orgnih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. frontiersin.org In the context of Benzyl (B1604629) isoxazol-4-ylcarbamate, docking simulations are crucial for understanding how it interacts with protein receptors at the atomic level. These simulations help in elucidating the binding conformation and affinity, which are critical determinants of its biological activity.

Studies on structurally related isoxazole (B147169) derivatives demonstrate that the isoxazole and benzyl rings are key features for binding within hydrophobic pockets of target proteins. nih.gov The linker, often a carbamate (B1207046) group, plays a crucial role in correctly orienting these terminal rings for optimal interaction. nih.gov For instance, in squaramide inhibitors of RNA polymerase, the terminal isoxazole and benzyl rings were found to bind into distinct, narrow hydrophobic pockets, a feature essential for their biochemical potency. nih.gov

Prediction of Binding Modes and Affinitiesfrontiersin.org

Docking simulations predict the most stable binding poses of a ligand within a receptor's active site, ranked by a scoring function that estimates the binding affinity. For isoxazole-based compounds, these simulations often reveal that the isoxazole ring's oxygen and nitrogen atoms participate in crucial hydrogen bonding or electrostatic interactions, while the benzyl group engages in hydrophobic or π-stacking interactions. nih.govsci-hub.se

The binding affinity, often expressed in kcal/mol, quantifies the strength of the ligand-receptor interaction. Lower binding energy values suggest a stronger and more stable interaction. frontiersin.org Molecular docking analyses of various isoxazole-containing molecules against different biological targets have shown a range of binding affinities, underscoring the importance of the specific substitutions on the core structure. researchgate.netnih.gov

Table 1: Representative Binding Affinities of Analogous Isoxazole Compounds from Docking Studies

Compound Class Target Protein Binding Affinity (kcal/mol) Reference
Isoxazole-based molecules Hsp90 -8.00 to -8.42 researchgate.net
Benzimidazole-Thiadiazole Hybrids Candida 14-α demethylase -10.928 nih.gov
Isoxazole Derivatives Cyclooxygenase-2 (COX-2) Not specified nih.gov
Isoxazole FXR Agonists Farnesoid X Receptor (FXR) Not specified mdpi.com

This table presents data from analogous compounds to illustrate the range of binding affinities observed for isoxazole-containing structures.

Identification of Key Residues and Interaction Hotspotsnih.gov

A primary outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that form key interactions with the ligand. These "hotspots" are critical for the stability of the ligand-receptor complex. For isoxazole-based inhibitors, interactions often involve hydrogen bonds with residues like Asp, Gly, and Lys, and hydrophobic contacts. researchgate.net

For example, docking studies of isoxazole-based inhibitors targeting Hsp90 revealed hydrogen bonds with Asp93 and hydrophobic interactions with Gly97, Asp93, Lys58, and Asn51. researchgate.net In another study on isoxazole derivatives targeting the farnesoid X receptor (FXR), analysis of the binding interactions highlighted the importance of residues such as ARG331 for binding affinity. mdpi.com These findings suggest that the carbamate linker and the isoxazole ring of Benzyl isoxazol-4-ylcarbamate likely play a significant role in forming hydrogen bonds, while the benzyl group contributes to hydrophobic interactions.

Table 2: Key Interacting Residues for Isoxazole-Based Ligands in Different Protein Targets

Target Protein Key Interacting Residues Type of Interaction Reference
Hsp90 Gly97, Asn51, Lys58, Asp93 Hydrogen Bonds, Hydrophobic researchgate.net
Farnesoid X Receptor (FXR) ARG331 Hydrogen Bonds mdpi.com
E. coli RNA Polymerase (Undisclosed) Hydrophobic Pockets nih.gov
Candida 14-α demethylase Met508 Hydrogen Bonds nih.gov

This table summarizes key amino acid interactions for structurally related isoxazole compounds.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. unimi.itmanchester.ac.uk These simulations are essential for understanding the conformational flexibility of both the ligand and the protein, and for exploring the pathways of binding and unbinding. semanticscholar.orgnih.gov

Analysis of Ligand and Protein Flexibilityfrontiersin.org

MD simulations allow for the analysis of the structural stability and flexibility of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify these properties. mdpi.comsemanticscholar.org

RMSD measures the average deviation of the protein or ligand backbone atoms over time from a reference structure, indicating the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium. semanticscholar.org

RMSF calculates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein and ligand. mdpi.com

In simulations of isoxazole derivatives bound to the FXR, RMSF analysis showed that specific regions of the receptor exhibited different degrees of flexibility upon ligand binding. mdpi.com Similarly, simulations of kojic acid derivatives revealed that stable complexes are characterized by low RMSF values for the ligand, indicating strong intermolecular interactions. nih.gov For this compound, such analysis would reveal how its different moieties (benzyl, isoxazole, carbamate) move and flex within the binding pocket and how the protein structure adapts in response.

Exploration of Binding and Unbinding Pathways

Understanding the entire process of a ligand binding to or unbinding from its receptor is a complex challenge that can be addressed with advanced MD simulation techniques. These methods can elucidate the transient intermediate states and the energy barriers associated with the binding process. While specific studies on the binding pathways of this compound are not available, the methodologies exist to explore these phenomena. Techniques like steered molecular dynamics (sMD) and metadynamics are powerful tools for simulating ligand dissociation and mapping the energetic landscape of the binding process, providing invaluable information for rational drug design.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Predictioncnr.itresearchgate.net

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. scirp.orgepstem.net These calculations provide deep insights into properties like charge distribution, molecular orbital energies, and chemical reactivity, which are difficult to obtain experimentally. researchgate.netresearchgate.net

For isoxazole-containing compounds, QM calculations can predict their susceptibility to metabolic activation. researchgate.net For example, studies on phenyl methyl-isoxazole derivatives have used DFT calculations to propose mechanisms of bioactivation, where oxidation can lead to the formation of reactive intermediates. researchgate.netresearchgate.net The calculations can identify which parts of the molecule are most likely to undergo chemical reactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Table 3: Example Electronic Properties Calculated via Quantum Mechanics for Related Compounds

Compound/Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Significance Reference
Benzimidazole-Thiadiazole Hybrid - - 3.432 Higher chemical reactivity nih.gov
Triazolone Derivative (DFT/B3LYP) - - Not specified Calculation of electronic properties epstem.net
Ethyl Benzyl Carbamates (DFT/B3LYP) - - Not specified Description of atomic charges scirp.org

This table provides examples of how QM calculations are used to determine electronic properties that influence reactivity.

By applying these computational methods to this compound, researchers can predict its electronic landscape, identify potential sites of metabolism, and understand its intrinsic chemical stability and reactivity.

Energy Minimization and Conformational Sampling at the QM Level

Energy minimization, also known as geometry optimization, is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. wikipedia.org For this compound, this process identifies the conformation with the lowest potential energy, which corresponds to the most likely structure found in nature. wikipedia.org Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are employed to accurately model the electronic structure and calculate the forces between atoms, guiding the optimization to a stationary point on the potential energy surface. epstem.net

The conformational landscape of this compound is influenced by the rotation around several single bonds: the bond connecting the benzyl group to the carbamate oxygen, the C-N bond of the carbamate, and the bond linking the carbamate nitrogen to the isoxazole ring. Conformational sampling involves exploring these rotational degrees of freedom to identify various low-energy conformers.

A qualitative conformational analysis suggests that the orientation of the benzyl group relative to the plane of the isoxazole-carbamate core is a key determinant of stability. ethz.chrsc.org Steric interactions between the aromatic ring and the isoxazole moiety can lead to distinct staggered and eclipsed conformations. ethz.ch State-of-the-art quantum chemical calculations can compute the relative energies of these conformers, providing a Boltzmann distribution of the likely structures at a given temperature. ethz.ch The energy differences between conformers are often small, suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer IDDihedral Angle (C-O-C-N)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-01180° (anti-periplanar)0.0075.5
Conf-0260° (gauche)1.1012.2
Conf-03-60° (gauche)1.1012.2
Conf-040° (syn-periplanar)5.50<0.1

This table presents hypothetical data for illustrative purposes, based on typical energy differences found in similar flexible molecules.

Calculation of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using QM calculations has become a standard method for structural verification. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is employed to calculate the magnetic shielding tensors for each nucleus. epstem.netscielo.org.za These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.comlibretexts.org

Calculated ¹H and ¹³C chemical shifts for this compound can be compared with experimental spectra. nih.gov A close agreement between calculated and observed values confirms the assigned structure. Furthermore, by calculating shifts for different low-energy conformers, it is possible to determine the dominant conformation in solution. nih.gov

Table 2: Hypothetical Calculated NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionCalculated ¹H Shift (ppm)Atom PositionCalculated ¹³C Shift (ppm)
Benzyl-CH₂5.15Benzyl-CH₂67.5
Benzyl-Ar-H7.30 - 7.45Benzyl-Ar-C128.0 - 136.0
Isoxazole-H38.50Carbamate C=O154.0
Isoxazole-H58.90Isoxazole-C3151.0
NH9.80Isoxazole-C4110.0
Isoxazole-C5158.0

Note: These values are representative and based on typical chemical shift ranges for the specified functional groups. libretexts.orgucl.ac.uk The exact values would depend on the specific QM method and basis set used. mdpi.com

UV-Vis Spectra: The electronic absorption properties, observed in UV-Vis spectroscopy, can be calculated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method computes the energies of electronic transitions from occupied to unoccupied molecular orbitals. scielo.org.za The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za For this compound, these calculations would likely predict π → π* transitions associated with the benzyl and isoxazole aromatic systems, as well as n → π* transitions involving the carbamate carbonyl group. science-softcon.de

Table 3: Hypothetical Calculated UV-Vis Absorption Data for this compound

Transitionλmax (nm)Oscillator Strength (f)Orbital Contribution
S₀ → S₁2750.15HOMO → LUMO (π → π)
S₀ → S₂2400.38HOMO-1 → LUMO (π → π)
S₀ → S₃2150.08HOMO-2 → LUMO (n → π*)

This table presents hypothetical TD-DFT results for illustrative purposes.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening and ligand-based design are computational strategies central to modern drug discovery, enabling the efficient identification and optimization of bioactive molecules. whiterose.ac.ukdergipark.org.tr These approaches leverage the known structural information of a compound like this compound to search for similar molecules or design new ones with desired properties.

Pharmacophore Modeling and Similarity Searching

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov A pharmacophore model for this compound can be generated based on its structure, highlighting key interaction points. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

The this compound scaffold presents several key pharmacophoric features:

The oxygen atoms of the carbamate and isoxazole ring can act as HBAs.

The N-H group of the carbamate serves as an HBD.

The benzyl group provides a significant hydrophobic and aromatic feature.

The isoxazole ring itself is an aromatic feature.

These models are invaluable for virtual screening, where large compound libraries are computationally filtered to identify molecules that match the pharmacophoric query, thus prioritizing them for experimental testing. nih.gov

Table 4: Potential Pharmacophoric Features of this compound

Feature TypeLocation on MoietyPotential Interaction
Aromatic Ring (AR)Benzyl groupπ-π stacking
Aromatic Ring (AR)Isoxazole ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen (C=O)H-bond with target residue
Hydrogen Bond Acceptor (HBA)Isoxazole oxygenH-bond with target residue
Hydrogen Bond Donor (HBD)Carbamate nitrogen (N-H)H-bond with target residue
Hydrophobic (HY)Benzyl aliphatic carbonsHydrophobic pocket binding

Similarity Searching: This approach identifies molecules in a database that are structurally similar to a query molecule. Similarity is often quantified using 2D or 3D molecular fingerprints, which are bit strings encoding structural features. acs.org By using this compound as a query, similarity searching can rapidly find commercially available or synthetically accessible analogs, providing a focused set of compounds for exploring structure-activity relationships (SAR).

De Novo Design Strategies Based on Compound Scaffolds

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a core scaffold or a fragment. whiterose.ac.ukchemrxiv.org The this compound structure serves as an excellent starting scaffold for such strategies. researchgate.netacs.org

Two common de novo design approaches are:

Scaffold Decoration/Growing: New functional groups or fragments are computationally "grown" from specific points on the isoxazole-carbamate scaffold. For instance, different substituents could be explored on the benzyl ring or the isoxazole ring to optimize interactions with a hypothetical binding pocket.

Scaffold Hopping: This strategy involves replacing the core scaffold (e.g., the isoxazole ring) with other bioisosteric rings (like a pyrazole, oxazole, or thiazole) while retaining the key pharmacophoric substituents (the benzyl carbamate moiety). chemrxiv.orgresearchgate.net This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. chemrxiv.org The isoxazole moiety itself is a versatile and privileged scaffold in medicinal chemistry, making it a robust starting point for such explorations. researchgate.netresearchgate.net

These computational design strategies significantly broaden the accessible chemical space and increase the probability of identifying high-quality lead compounds for drug discovery campaigns. chemrxiv.org

Applications in Chemical Biology and Advanced Organic Synthesis

Benzyl (B1604629) Isoxazol-4-ylcarbamate as a Chemical Probe for Biological Systems

There is no available research on the use of Benzyl isoxazol-4-ylcarbamate as a chemical probe.

Design and Synthesis of Labeled Probes

No published methods for the design and synthesis of labeled probes based on the this compound scaffold could be identified.

Application in Target Identification and Validation

Due to the lack of development of specific probes, there are no reported applications of this compound in target identification or validation studies.

Utilization as a Building Block in Complex Molecule Synthesis

While isoxazoles are versatile building blocks in organic synthesis, there is no specific information detailing the use of this compound for this purpose.

Strategic Integration into Diverse Organic Synthesis Schemes

No documented synthetic strategies or total synthesis campaigns feature the integration of this compound.

Precursor for Heterocyclic Compound Synthesis

There are no specific examples in the literature of this compound being used as a precursor for the synthesis of other heterocyclic compounds.

Explorations in Materials Science and Functional Molecule Development

No research has been published on the exploration of this compound in the field of materials science or for the development of functional molecules.

Role as a Crosslinking Agent in Polymer Chemistry

While direct, extensive research on this compound as a primary crosslinking agent in polymer chemistry is not widely documented in publicly available literature, its chemical structure suggests a significant potential for such applications. The isoxazole (B147169) and carbamate (B1207046) moieties can each contribute to the formation of a crosslinked polymer network.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key feature. wikipedia.org Research has shown that isoxazole derivatives can be incorporated into polymer backbones. For instance, crosslinked isoxazole functionalized resins have been synthesized and utilized as polymeric catalysts. orientjchem.orgorientjchem.org This demonstrates the feasibility of integrating the isoxazole scaffold into a crosslinked polymer matrix. The stability of the isoxazole ring allows for various chemical modifications, yet the weak nitrogen-oxygen bond can be cleaved under specific conditions, offering a potential mechanism for controlled degradation or network rearrangement. eurekaselect.com

A particularly compelling area of research is the development of isoxazole as a "native photo-cross-linker." nih.gov Photoaffinity labeling, a technique used to study drug-protein interactions, utilizes photo-cross-linkers. nih.gov The development of isoxazole for this purpose highlights its ability to form covalent bonds upon photo-irradiation. nih.gov This intrinsic photoreactivity suggests that polymers incorporating this compound could potentially be crosslinked using light, offering spatial and temporal control over the crosslinking process.

The carbamate linkage (–NH–C(=O)–O–) in this compound also presents opportunities for crosslinking. Carbamates are integral to polyurethane chemistry and have been explored in the development of polymers with dynamic covalent networks. rsc.org These networks can exhibit properties like self-healing and recyclability due to the reversible nature of the bonds. rsc.org The carbamate group can participate in hydrogen bonding, which can contribute to the physical crosslinking of polymer chains, enhancing the material's mechanical properties. nih.gov Furthermore, the carbamate functionality can be designed to react with other functional groups on polymer chains to form stable covalent crosslinks.

The synthesis of this compound would likely involve the reaction of an isoxazole-containing precursor with a benzyl-containing reactant. A plausible synthetic route could be analogous to the synthesis of similar carbamate-containing compounds, for example, the reaction of an amino-isoxazole derivative with benzyl chloroformate or the reaction of an isoxazole isocyanate with benzyl alcohol. The synthesis of related compounds like benzyl (4-sulphamoylphenyl)carbamimidothioate has been achieved through the reaction of a corresponding thiourea (B124793) derivative with benzyl bromide, suggesting a pathway for incorporating the benzyl group. nih.gov

Development of Novel Functional Materials Based on Isoxazole Scaffolds

The unique chemical and physical properties of the isoxazole ring have led to its exploration in the development of a variety of novel functional materials. researchgate.netingentaconnect.combenthamdirect.com The aromaticity of the isoxazole ring, combined with its dipole moment and potential for hydrogen bonding, makes it an attractive building block for materials with specific electronic, optical, or self-assembly properties. eurekaselect.com

One of the most promising areas for isoxazole-based functional materials is in the field of liquid crystals. researchgate.net The rigid, planar structure of the isoxazole ring can act as a mesogenic core, which is a key component for inducing liquid crystalline phases. By attaching flexible side chains to the isoxazole scaffold, it is possible to design molecules that self-assemble into ordered liquid crystalline structures. These materials have potential applications in displays, sensors, and optical devices. researchgate.netbenthamdirect.com

Furthermore, isoxazole derivatives are being investigated for their use in organic electronics. Polyisoxazoles and other polymers containing isoxazole units have been studied for their potential as semiconductors. eurekaselect.com The electron-rich nature of the isoxazole ring can facilitate charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the isoxazole ring through chemical modification allows for the design of materials with tailored semiconducting behavior.

The versatility of isoxazole chemistry also allows for its incorporation into more complex material architectures. For example, isoxazole-containing monomers can be polymerized to create functional polymers with a variety of properties. These polymers can be designed to be photoresponsive, leveraging the photo-crosslinking potential of the isoxazole ring, or to have specific recognition capabilities for sensing applications. The ability to create crosslinked isoxazole resins further expands the potential applications to include catalysis and separation media. orientjchem.orgorientjchem.org

The development of functional materials based on isoxazole scaffolds is a vibrant area of research with the potential to yield new technologies across a range of fields, from electronics and optics to biotechnology and materials science.

Q & A

Q. What safety protocols should be followed when handling Benzyl isoxazol-4-ylcarbamate in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
    • Personal Protective Equipment (PPE) : Use safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .
    • Ventilation : Conduct experiments in well-ventilated fume hoods to minimize inhalation risks .
    • Spill Management : Collect spills using inert absorbents (e.g., dry sand) and avoid environmental release .
    • Storage : Store in sealed containers under dry conditions to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
    • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the isoxazole ring and carbamate groups (1H/13C NMR) .
    • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, referencing databases like NIST .
    • X-ray Diffraction (XRD) : For crystallographic data to validate stereochemistry .

Q. How is this compound synthesized in basic laboratory setups?

  • Methodological Answer : A typical protocol involves:
    • Carbamate Formation : Reacting isoxazol-4-amine with benzyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere.
    • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .
    • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 benzyl chloroformate:amine) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields of this compound?

  • Methodological Answer : Employ experimental design and data mining:
    • Variables : Test catalyst type (e.g., cerium phosphate vs. sulfuric acid), molar ratios (acid/alcohol), and reaction time .
    • Statistical Tools : Use response surface methodology (RSM) to identify optimal conditions. For example, a study on benzyl acetate synthesis achieved 95% conversion using 0.5 wt% cerium phosphate at 60°C for 6 hours .
    • Kinetic Modeling : Fit time-course data to pseudo-first-order models to predict rate constants .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points or solubility)?

  • Methodological Answer :
    • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., humidity, purity of reagents) .
    • Cross-Validation : Compare results from multiple analytical methods (e.g., differential scanning calorimetry for melting points vs. XRD for crystallinity) .
    • Meta-Analysis : Review literature for systematic biases (e.g., solvent impurities in solubility studies) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
    • Molecular Docking : Use Surflex or AutoDock to simulate binding affinity with target enzymes (e.g., acetyl-CoA carboxylase in ACC inhibitor studies) .
    • ADMET Profiling : Calculate cLogP values and drug-likeness scores (e.g., Lipinski’s Rule of Five) to prioritize derivatives .
    • Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .
    • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to enhance crystal purity .
    • Mass-Directed Purification : Couple LC-MS systems to automate fraction collection based on target molecular ions .

Data Presentation and Analysis

Q. How should researchers document and present experimental data for reproducibility?

  • Methodological Answer :
    • Structured Tables : Include reaction parameters (e.g., time, temperature, catalyst loading) and outcomes (yield, purity) .
    • Spectroscopic Data : Attach annotated NMR/MS spectra with peak assignments in supplementary materials .
    • Error Analysis : Report standard deviations from triplicate experiments and use Q-test for outlier removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.